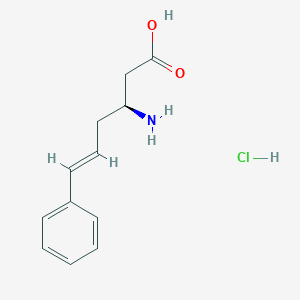
(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride” is a complex organic compound. It likely contains an amino group (-NH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a hex-5-enoic acid group (a six-carbon chain with a double bond and a carboxylic acid group), and a hydrochloride group (an HCl molecule) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group (amino, phenyl, hex-5-enoic acid, hydrochloride). The exact methods would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group suggests that part of the molecule is aromatic (ring-shaped), while the hex-5-enoic acid group indicates a chain structure with a double bond and a carboxylic acid group. The amino and hydrochloride groups would likely be attached at specific points along this structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The amino and carboxylic acid groups are both reactive and could participate in a variety of chemical reactions. The double bond in the hex-5-enoic acid group could also be involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar amino and carboxylic acid groups could affect its solubility in water. The aromatic phenyl group and the double bond in the hex-5-enoic acid group could influence its stability and reactivity .Scientific Research Applications
- Theoretical Insights : Density functional theory (DFT) calculations were used to simulate optimized geometry, hyperpolarizability, and density of states for LGHCl. The molecule was found to be thermodynamically and optically stable .
- Mechanism : Upon exposure to light, LGHCl within the nanocarriers generates reactive oxygen species, leading to localized phototoxicity against melanoma cells .
- Examples : LGHCl-modified silica nanoparticles have been explored for various catalytic reactions, such as organic transformations and oxidation processes .
Nonlinear Optical Materials
Melanoma Treatment
Advanced Catalysis
Drug Delivery Systems
Biomedical Imaging Contrast Agents
Environmental Remediation
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound. For example, if it’s a strong acid or base, it could be corrosive. If it’s intended to be a drug, it could have biological effects that could be harmful in certain situations .
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its structure to improve its effectiveness, reduce side effects, or enhance its delivery to the target site .
properties
IUPAC Name |
(E,3S)-3-amino-6-phenylhex-5-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10;/h1-7,11H,8-9,13H2,(H,14,15);1H/b7-4+;/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREIHEVSPFNFKW-OSVHXEEUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@@H](CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833599.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2833600.png)

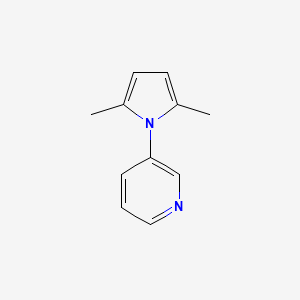

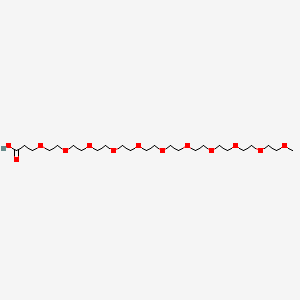
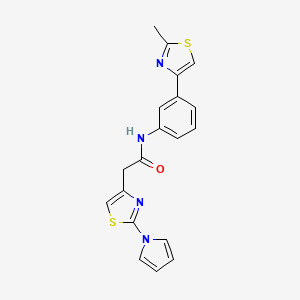
![2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2833608.png)
![3-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2833609.png)
![(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2833611.png)
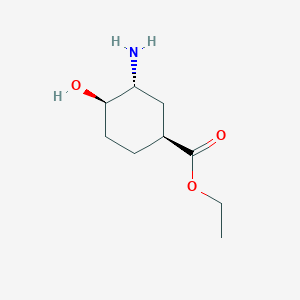
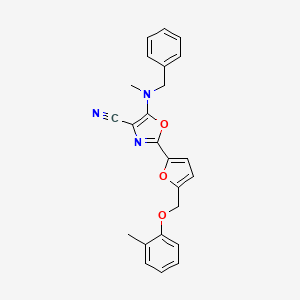

![1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2833622.png)